molecular formula C8H4Cl2N2O B3267766 2,4-Dichloroquinazolin-6-ol CAS No. 464927-05-7

2,4-Dichloroquinazolin-6-ol

Cat. No. B3267766
CAS RN: 464927-05-7
M. Wt: 215.03 g/mol
InChI Key: WDEBJOAZHFREQG-UHFFFAOYSA-N
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Description

2,4-Dichloroquinazolin-6-ol is a chemical compound with the molecular formula C8H4Cl2N2O . It has a molecular weight of 215.04 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.04 and a molecular formula of C8H4Cl2N2O . Unfortunately, specific details such as boiling point and storage conditions were not available .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Acetonitrile-Mediated Synthesis : 2,4-Dichloroquinolines and 2,4-dichloroquinazolines, including 2,4-Dichloroquinazolin-6-ol, can be synthesized from 2-ethynylanilines and anthranilonitriles using diphosgene in acetonitrile. This method is useful for synthesizing various heterocyclic compounds, highlighting the versatility of this compound in organic synthesis (Lee et al., 2006).

Biological Activities

  • In Vitro Antimalarial Activity : Derivatives of 2,4-Diaminoquinazoline, structurally related to this compound, have demonstrated potent in vitro activities against Plasmodium falciparum, suggesting potential applications in antimalarial drug development (Ommeh et al., 2004).

Analytical Applications

  • Fluorescent Chemosensor : A rhodamine derivative bearing 2,4-dichloroquinazoline, a compound related to this compound, has been used as a selective fluorescent chemosensor for Hg(2+). This indicates the potential use of this compound in developing sensitive detection methods for heavy metals in various samples, including water and living cells (Wang et al., 2014).

Solid-Phase Synthesis

  • Solid-Phase Synthesis of Derivatives : A method for the solid-phase synthesis of 2,4-diaminoquinazoline libraries, utilizing 2,4-dichloroquinazoline as a key intermediate, has been developed. This method demonstrates the utility of this compound in the construction of combinatorial libraries containing quinazoline moieties (Dener et al., 2001).

Potential Anticancer Applications

  • Inhibitors of Dihydrofolate Reductase : Derivatives of 2,4-diaminotetrahydroquinazolines, related to this compound, have been synthesized and evaluated as nonclassical inhibitors of dihydrofolate reductase (DHFR), showing potential as antitumor agents (Gangjee et al., 1995).

Miscellaneous Applications

  • Antibacterial and Antifungal Activities : Certain quinazoline derivatives, including this compound, have been explored for their antifungal and antibacterial activities, indicating their potential use in developing new antimicrobial agents (Kale & Durgade, 2017).

Safety and Hazards

2,4-Dichloroquinazolin-6-ol is classified as having acute toxicity (oral, category 4) and can cause skin corrosion/irritation (category 2) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

While specific future directions for 2,4-Dichloroquinazolin-6-ol are not available, quinazoline derivatives are being extensively studied for their potential in various therapeutic applications . The wide range of biological activities exhibited by these compounds makes them promising candidates for future drug development .

properties

IUPAC Name

2,4-dichloroquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-7-5-3-4(13)1-2-6(5)11-8(10)12-7/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEBJOAZHFREQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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